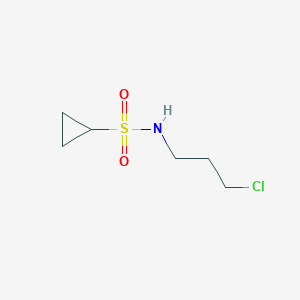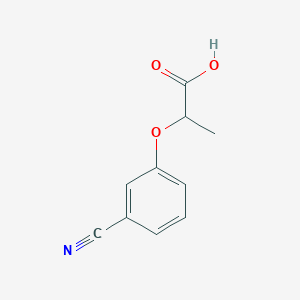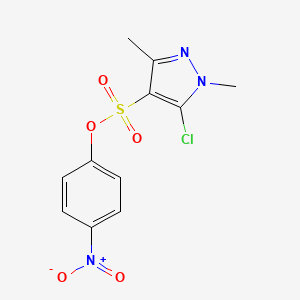
1-(Cyclopropanesulfonyl)-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropanesulfonyl)-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CSP or Cyclopropane Sulfonyl Piperazine. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine is complex and not fully understood. It is known to interact with various proteins and receptors in the body, including ion channels and G protein-coupled receptors. It has been found to have a selective effect on certain ion channels and receptors, making it a valuable tool for studying their function.
Biochemical and Physiological Effects:
1-(Cyclopropanesulfonyl)-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine has been found to have a wide range of biochemical and physiological effects. It has been found to:
1. Block certain ion channels - CSP has been found to selectively block certain ion channels, making it useful for studying their function.
2. Inhibit neurotransmitter release - CSP has been found to inhibit neurotransmitter release, making it useful for studying the mechanisms involved in this process.
3. Bind to certain G protein-coupled receptors - CSP has been found to selectively bind to certain G protein-coupled receptors, making it useful for studying their function.
Advantages and Limitations for Lab Experiments
1-(Cyclopropanesulfonyl)-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective effect - CSP has a selective effect on certain ion channels and receptors, making it a valuable tool for studying their function.
2. Wide range of applications - CSP has been found to have a wide range of applications in scientific research.
Some of the limitations include:
1. Complexity of synthesis - The synthesis of CSP is a complex process that requires expertise and specialized equipment.
2. Limited availability - CSP is not widely available and can be expensive.
Future Directions
There are several future directions for research on 1-(Cyclopropanesulfonyl)-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine. Some of the possible directions include:
1. Development of new derivatives - Researchers could develop new derivatives of CSP with improved properties for specific applications.
2. Investigation of new applications - Researchers could investigate new applications for CSP in scientific research.
3. Study of the mechanism of action - Researchers could further study the mechanism of action of CSP to better understand its effects on ion channels and receptors.
Conclusion:
1-(Cyclopropanesulfonyl)-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. While there are some limitations to its use, the future directions for research on CSP are promising, and it is likely to continue to be an important tool in scientific research.
Synthesis Methods
The synthesis of 1-(Cyclopropanesulfonyl)-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine is a complex process that involves several steps. The starting material for the synthesis is cyclopropanesulfonyl chloride and 5-fluoro-3-methylpyridine-2-carboxylic acid. These two compounds are reacted together in the presence of a base to form the corresponding acid chloride. This acid chloride is then reacted with piperazine to form the final product.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine has been used extensively in scientific research due to its unique properties. It has been found to have a wide range of applications, including:
1. As a tool for studying ion channels - CSP has been found to block certain ion channels, making it useful for studying their function.
2. As a tool for studying G protein-coupled receptors - CSP has been found to selectively bind to certain G protein-coupled receptors, making it useful for studying their function.
3. As a tool for studying neurotransmitter release - CSP has been found to inhibit neurotransmitter release, making it useful for studying the mechanisms involved in this process.
properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-3-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3S/c1-10-8-11(15)9-16-13(10)14(19)17-4-6-18(7-5-17)22(20,21)12-2-3-12/h8-9,12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLNTQIDHAOMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)N2CCN(CC2)S(=O)(=O)C3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropanesulfonyl)-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2470885.png)



![5-amino-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2470894.png)
![2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2470895.png)

![(E)-4-(Dimethylamino)-N-[(3-methylsulfonylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2470897.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2470899.png)




